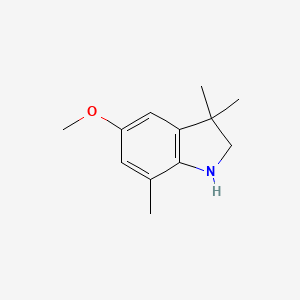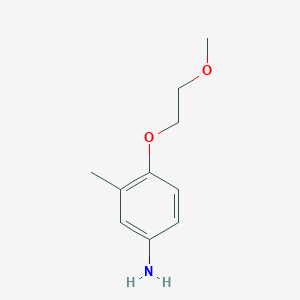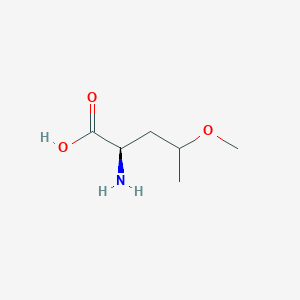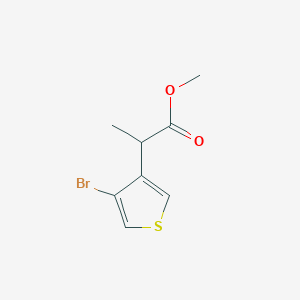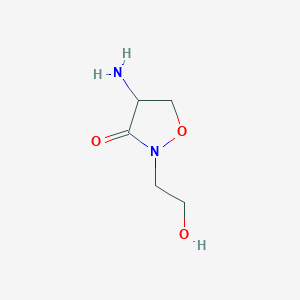
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one is a heterocyclic compound that contains an oxazolidinone ring with an amino group and a hydroxyethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one typically involves the reaction of ethylene oxide with 4-amino-1,2-oxazolidin-3-one under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the oxazolidinone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are essential to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-2-(2-oxoethyl)-1,2-oxazolidin-3-one.
Reduction: Formation of 4-amino-2-(2-hydroxyethyl)-1,2-oxazolidine.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl side chain and the amino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The oxazolidinone ring may also play a role in stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-(2-hydroxyethyl)-1,3-propanediol
- 4-Amino-2-(2-hydroxyethyl)-1,3-oxazolidin-3-one
- 4-Amino-2-(2-hydroxyethyl)-1,2-thiazolidin-3-one
Uniqueness
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one is unique due to the presence of both an amino group and a hydroxyethyl side chain on the oxazolidinone ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C5H10N2O3 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
4-amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H10N2O3/c6-4-3-10-7(1-2-8)5(4)9/h4,8H,1-3,6H2 |
InChI-Schlüssel |
HUAHJKSSACMWTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(O1)CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


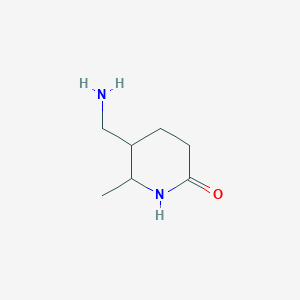
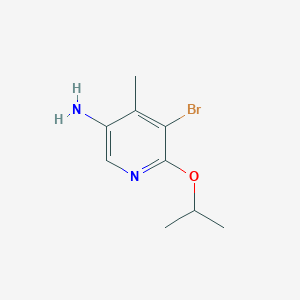
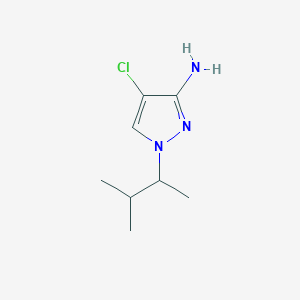
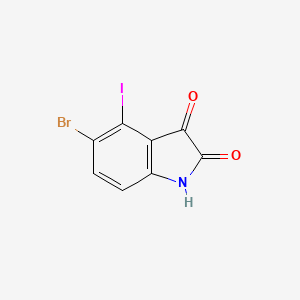
![(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13309300.png)

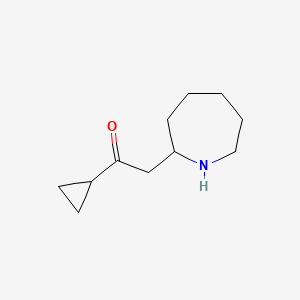
![tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13309319.png)

